(S)-2-(pyridin-4-yl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.2 g/mol |
IUPAC Name |
(2S)-2-pyridin-4-ylmorpholine |
InChI |
InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-4,9,11H,5-7H2/t9-/m1/s1 |
InChI Key |
GFTUMNQJJFHZIQ-SECBINFHSA-N |
Isomeric SMILES |
C1CO[C@H](CN1)C2=CC=NC=C2 |
Canonical SMILES |
C1COC(CN1)C2=CC=NC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 2 Pyridin 4 Yl Morpholine and Its Analogs
Retrosynthetic Strategies for Stereoselective Access
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. e3s-conferences.org For a chiral molecule like (S)-2-(pyridin-4-yl)morpholine, the primary challenge is the stereoselective installation of the stereocenter. The main strategies for achieving this can be categorized based on when the key stereocenter is formed relative to the construction of the morpholine (B109124) ring. rsc.orgresearchgate.net
Common retrosynthetic disconnections for the 2-substituted morpholine core involve breaking the C-N and C-O bonds of the heterocycle. This leads to key acyclic precursors such as chiral amino alcohols or their synthetic equivalents. The stereochemistry can be introduced:
Before Cyclization: This approach involves starting with a chiral precursor, such as a chiral amino alcohol or aziridine, where the stereocenter is already established. The subsequent cyclization reaction forms the morpholine ring without affecting the existing stereocenter.
During Cyclization: In this strategy, an achiral precursor undergoes an asymmetric cyclization reaction to form the morpholine ring and simultaneously set the desired stereocenter. Examples include organocatalyzed intramolecular aza-Michael additions or metal-catalyzed allylic substitutions. researchgate.net
After Cyclization: This method involves first constructing a prochiral unsaturated morpholine ring, such as a dehydromorpholine. The stereocenter is then introduced in a final step, typically through an asymmetric hydrogenation reaction. rsc.orgnih.gov This has proven to be a highly efficient and atom-economical approach. nih.gov
A plausible retrosynthetic pathway for this compound, utilizing the "after cyclization" strategy, is shown below. The target molecule can be traced back to a 2-(pyridin-4-yl)dehydromorpholine intermediate, which is then derived from simpler starting materials.
Retrosynthetic Analysis of this compound
Methodological Considerations for Scalability and Process Efficiency
Catalytic Asymmetric Hydrogenation: A Scalable Approach
Catalytic asymmetric hydrogenation represents one of the most powerful and industrially viable methods for establishing stereocenters due to its high efficiency, operational simplicity, and excellent atom economy. nih.gov Research into the synthesis of 2-substituted chiral morpholines has demonstrated the efficacy of this approach. Specifically, the asymmetric hydrogenation of N-acyl protected 2-substituted dehydromorpholine precursors using rhodium catalysts paired with chiral bisphosphine ligands has yielded a variety of 2-aryl morpholines in quantitative yields and with outstanding enantioselectivities (up to 99% ee). nih.govrsc.org
Below is a summary of representative results for the asymmetric hydrogenation of various 2-aryl dehydromorpholine precursors, which serve as analogs for the synthesis of this compound.
| Entry | Aryl Substituent | Catalyst System | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 30 | 97 | 92 | nih.gov |
| 2 | 4-Fluorophenyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 30 | >99 | 92 | nih.gov |
| 3 | 4-Chlorophenyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 30 | >99 | 93 | nih.gov |
| 4 | 3-Methoxyphenyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 30 | 98 | 94 | semanticscholar.org |
| 5 | 2-Methylphenyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 30 | 98 | 99 | semanticscholar.org |
Process Intensification through Continuous Flow Chemistry
Modern pharmaceutical manufacturing is increasingly adopting continuous flow chemistry to enhance safety, efficiency, and scalability. nih.gov Continuous processing offers significant advantages over traditional batch methods, including superior control over reaction parameters (temperature, pressure, mixing), improved heat and mass transfer, and the potential for integrating reaction and purification steps into a telescoped sequence. nih.govacs.org
For the synthesis of chiral intermediates like this compound, catalytic reactions such as asymmetric hydrogenation are particularly well-suited for adaptation to a flow regime. nih.gov The use of packed-bed reactors containing immobilized catalysts (heterogeneous catalysis) can facilitate catalyst separation and recycling, thereby reducing costs and minimizing contamination of the product stream. nih.gov This approach circumvents the challenges associated with removing homogeneous catalysts in batch processing. The development of a continuous flow process for asymmetric transfer hydrogenation of related heterocyclic systems has shown high robustness and low catalyst loading, highlighting the potential for highly efficient and scalable manufacturing. nih.gov Such a strategy would significantly improve the space-time yield and reduce the operational footprint compared to large batch reactors. scielo.br
Alternative "Green" and Efficient Methodologies
Beyond catalytic hydrogenation, other synthetic strategies offer compelling advantages in terms of process efficiency and environmental impact. A notable "green" synthesis of morpholines involves a two-step, redox-neutral protocol starting from 1,2-amino alcohols and using ethylene (B1197577) sulfate (B86663) as an inexpensive reagent. chemrxiv.org This methodology is distinguished by its operational simplicity and has been successfully demonstrated on scales greater than 100 grams, underscoring its significant potential for industrial production. chemrxiv.org The avoidance of heavy metal catalysts and harsh reducing agents aligns with the principles of green chemistry, reducing both environmental impact and purification burdens.
Furthermore, one-pot tandem reactions that combine multiple synthetic steps without isolating intermediates can dramatically improve process efficiency. A catalytic method combining titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation allows for the synthesis of 3-substituted morpholines in a single pot with high yields and enantioselectivity. organic-chemistry.orgnih.gov Such tandem processes reduce waste, save time and energy, and decrease capital investment by minimizing the number of required unit operations. The successful gram-scale synthesis using this one-pot approach further validates its scalability. organic-chemistry.org Choosing a synthetic route that leads to a crystalline final product or intermediate is also a major consideration, as crystallization is a highly efficient and scalable purification method compared to chromatography.
Structural Elucidation and Stereochemical Characterization Techniques
Spectroscopic Methods for Structural Confirmation (e.g., advanced NMR techniques, mass spectrometry)
Spectroscopic techniques are fundamental in verifying the molecular structure of (S)-2-(pyridin-4-yl)morpholine by probing the connectivity and chemical environment of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and proton framework of the molecule. In ¹H NMR, the protons on the pyridine (B92270) ring are expected to appear as distinct signals in the aromatic region of the spectrum, while the protons of the morpholine (B109124) ring would produce signals in the aliphatic region. The specific chemical shifts and coupling patterns provide information about the electronic environment and neighboring protons. For instance, the protons on the morpholine ring adjacent to the oxygen and nitrogen atoms would show characteristic shifts. stackexchange.com Similarly, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, confirming the total carbon count and the nature of their functional groups (aromatic vs. aliphatic).
Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and can offer insights into its structure through fragmentation analysis. core.ac.uk High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition (C₉H₁₂N₂O). core.ac.uk In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, and fragmentation patterns would likely involve the cleavage of the morpholine ring, providing further structural evidence. nist.gov
Below are representative data tables illustrating the expected spectroscopic results for this compound.
Table 1: Representative ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Pyridine-H (ortho to N) | 8.5 - 8.7 | Doublet (d) |
| Pyridine-H (meta to N) | 7.2 - 7.4 | Doublet (d) |
| Morpholine-CH (C2) | 4.4 - 4.6 | Doublet of Doublets (dd) |
| Morpholine-CH₂ (O-CH₂) | 3.8 - 4.0 | Multiplet (m) |
| Morpholine-CH₂ (N-CH₂) | 2.8 - 3.2 | Multiplet (m) |
Table 2: Representative Mass Spectrometry Data
| Technique | Parameter | Expected Value |
|---|---|---|
| High-Resolution MS (ESI) | [M+H]⁺ Calculated | 165.1028 |
| High-Resolution MS (ESI) | [M+H]⁺ Found | Consistent with calculated value |
| Electron Ionization (EI) MS | Molecular Ion (M⁺) | m/z 164 |
Chiral Analytical Methods for Enantiomeric Purity Determination (e.g., chiral HPLC, polarimetry, circular dichroism spectroscopy)
Since this compound is a chiral molecule, methods that can distinguish between its enantiomers are crucial for confirming the stereochemical identity and quantifying the enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times. sigmaaldrich.com By analyzing a sample and comparing the retention time to that of a known standard, the identity of the enantiomer can be confirmed and its purity, often expressed as enantiomeric excess (ee%), can be calculated.
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. An enantiomerically pure sample of this compound will rotate light in a specific direction and magnitude at a given wavelength and temperature. This value, known as the specific rotation [α], is a characteristic physical property. The opposite enantiomer, (R)-2-(pyridin-4-yl)morpholine, would rotate light by an equal magnitude but in the opposite direction.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will produce a characteristic CD spectrum, which can serve as a fingerprint for a specific enantiomer. This technique is particularly useful for confirming the absolute configuration by comparing the experimental spectrum to theoretical calculations or spectra of related compounds with known stereochemistry.
Table 3: Representative Chiral HPLC and Polarimetry Data
| Technique | Parameter | Representative Value |
|---|---|---|
| Chiral HPLC | Chiral Stationary Phase | e.g., Polysaccharide-based (Cellulose or Amylose) |
| Chiral HPLC | Mobile Phase | e.g., Hexane/Isopropanol with additive |
| Chiral HPLC | Retention Time (S)-enantiomer | t₁ |
| Chiral HPLC | Retention Time (R)-enantiomer | t₂ (where t₁ ≠ t₂) |
| Chiral HPLC | Enantiomeric Excess (ee%) | >98% |
X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis
X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. mdpi.comspringernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed electron density map from which the precise position of every atom in the molecule can be determined.
For this compound, a successful crystallographic analysis would unambiguously confirm the "S" configuration at the chiral center (C2 of the morpholine ring) by applying the Cahn-Ingold-Prelog priority rules. wikipedia.orglibretexts.org Furthermore, it would provide precise data on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. nih.gov This includes confirming the expected chair conformation of the morpholine ring and determining the relative orientation of the pyridine substituent. nih.govnih.gov
Table 4: Representative X-ray Crystallography Data
| Parameter | Description | Expected Information |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry operations of the crystal. | e.g., P2₁/c |
| Absolute Configuration | The spatial arrangement at the chiral center. | Confirmed as (S) |
| Morpholine Ring Conformation | The 3D shape of the morpholine ring. | Chair conformation |
Exploration of Biological Activities and Medicinal Chemistry Aspects of S 2 Pyridin 4 Yl Morpholine
Target Identification and Molecular Mechanism of Action Studies
Research into (S)-2-(pyridin-4-yl)morpholine and related structures has identified several key biological targets, shedding light on its potential mechanisms of action at the molecular and cellular levels.
Receptor Binding and Ligand-Target Interactions
The pyridin-4-yl-morpholine scaffold has been identified as a key component in ligands designed for specific receptor systems. Studies have demonstrated its role in interacting with G-protein coupled receptors and sigma receptors, which are implicated in a variety of neurological processes.
One area of investigation involves the muscarinic acetylcholine (B1216132) receptor M4 (M4), a target for neurological and psychiatric disorders. nih.gov Derivatives containing a pyrazol-4-yl-pyridine core have been developed as subtype-selective positive allosteric modulators (PAMs) for the M4 receptor. nih.gov These compounds were observed to exhibit strong negative binding allosteric properties with the radiolabeled antagonist [³H]NMS. nih.gov
Additionally, pyridine (B92270) derivatives have shown high affinity for sigma receptors (σRs), which are considered attractive targets for addressing neurological conditions like neuropathic pain. nih.gov For instance, a polyfunctionalized pyridine derivative incorporating a propargylamine (B41283) group demonstrated high affinity for the σ1 receptor subtype, with a Kᵢ value of 1.45 nM, and exhibited a 290-fold selectivity over the σ2 subtype. nih.govresearchgate.net
Enzyme Inhibition Profiling
The this compound moiety is a constituent of various potent enzyme inhibitors, highlighting its versatility in targeting diverse enzyme families, including kinases and hydrolases.
Kinase Inhibition: Derivatives of pyridinyl-morpholine have been extensively studied as kinase inhibitors.
Phosphoinositide 3-kinase (PI3K): A series of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f] mdpi.comnih.govnih.govtriazin-4-yl)morpholine derivatives were designed and synthesized as PI3K inhibitors. Several of these compounds displayed IC₅₀ values against PI3Kα that were comparable to the lead compound, PI-103. nih.gov
Adenosine (B11128) Kinase (AK): 4-Amino-5,7-disubstituted pyridopyrimidines containing a 7-pyridylmorpholine element have been identified as potent, non-nucleoside inhibitors of adenosine kinase. nih.gov
Hematopoietic Progenitor Kinase 1 (HPK1): Based on a known inhibitor, a series of 2-substituted-pyridin-4-yl macrocyclic derivatives were designed as highly selective HPK1 inhibitors. One compound, 2t , demonstrated exceptional inhibitory activity with an IC₅₀ of 1.22 nM. nih.gov
Other Enzyme Targets:
Cholinesterases: Certain pyridine dicarbonitrile derivatives have been found to be potent dual-target inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values in the nanomolar and low-micromolar range, respectively. nih.govresearchgate.net
Ribonucleotide Reductase (RNR): Copper(II) complexes of morpholine-substituted 2-formylpyridine thiosemicarbazone hybrids have been shown to inhibit RNR, an important enzyme for DNA synthesis and a target in cancer therapy. nih.gov
The following table summarizes the enzyme inhibitory activities of various pyridinyl-morpholine derivatives.
| Enzyme Target | Derivative Class | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|
| PI3Kα | 4-(2-arylpyrido[...]triazin-4-yl)morpholines | Comparable to PI-103 | nih.gov |
| Adenosine Kinase (AK) | 4-Amino-5,7-disubstituted pyridopyrimidines | Potent, non-nucleoside inhibitors | nih.gov |
| HPK1 | 2-substituted-pyridin-4-yl macrocycles | 1.22 nM (compound 2t) | nih.gov |
| Acetylcholinesterase (AChE) | Pyridine-3,5-dicarbonitriles | 13 nM | nih.govresearchgate.net |
| Butyrylcholinesterase (BuChE) | Pyridine-3,5-dicarbonitriles | 3.1 µM | nih.govresearchgate.net |
Cellular Pathway Modulation
By inhibiting key enzymes like PI3K, derivatives of this compound can modulate critical cellular signaling pathways. The PI3K pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.gov Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target. nih.govnih.gov Inhibition of PI3K by morpholine-containing compounds can disrupt these pro-survival signals, leading to anti-proliferative effects in cancer cell lines. nih.gov
Furthermore, the inhibition of HPK1, a negative regulator of T-cell receptor signaling, can enhance T-cell activation. nih.gov This modulation is a promising strategy in cancer immunotherapy, as it can potentially boost the body's immune response against tumors. nih.gov The targeting of pathways essential for the maintenance and self-renewal of cancer stem cells, such as the Notch and Hedgehog pathways, is another area of active research where such targeted inhibitors could be applied. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives
SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. Research on this compound and its analogues has revealed key structural features that influence their biological activity.
Impact of Stereochemistry on Biological Potency and Selectivity
The designation "(S)" in this compound indicates the presence of a specific stereocenter, which is often critical for biological activity. In many classes of drugs, particularly those that interact with chiral biological macromolecules like enzymes and receptors, one enantiomer is significantly more active than the other. wikipedia.org For instance, in the analogous methylphenidate series of compounds, which contain a piperidine (B6355638) ring instead of a morpholine (B109124) ring, the stereochemistry is a primary determinant of pharmacological effect. wikipedia.org
While specific studies directly comparing the (S) and (R) enantiomers of 2-(pyridin-4-yl)morpholine (B1603714) are not detailed in the provided context, the use of the specific (S)-enantiomer in naming implies that this configuration is preferred for the desired biological interaction. This stereochemical specificity often leads to higher potency and can reduce off-target effects that might be associated with the other enantiomer, thereby improving the therapeutic index.
Substituent Effects on the Pyridine Moiety
Nature and Position of Substituents: The antiproliferative activity of pyridine derivatives is strongly influenced by the type and location of functional groups on the pyridine ring. mdpi.com The introduction of halogens (Cl, F, Br) or a cyano (-CN) group can affect activity, with both the size and electrophilic character of the halogen atom playing a role. mdpi.com Similarly, the presence and number of methoxy (B1213986) (-OCH₃), amino (-NH₂), and hydroxyl (-OH) groups can significantly alter the inhibitory concentration (IC₅₀) values of these compounds. mdpi.com
Importance of the Pyridine Nitrogen: The nitrogen atom within the pyridine ring is not merely a structural component; it plays a role in modulating the properties of the molecule. Research on adenosine kinase inhibitors revealed that the pyridine nitrogen was important for modulating mutagenic side effects. nih.gov
Positional Isomerism: The relative position of the morpholine substituent on the pyridine ring can have a marked effect on biological outcomes. Studies on copper(II) complexes designed as anticancer agents showed that the placement of the morpholine moiety significantly influenced their in vitro antiproliferative activity. nih.govacs.org
The following table summarizes key SAR findings related to the pyridine moiety.
| Modification | Observation | Biological Context | Reference |
|---|---|---|---|
| Addition of Halogens (Cl, F, Br) | Increased IC₅₀ values, dependent on atom size and electrophilicity. | Antiproliferative Activity | mdpi.com |
| Addition of -OCH₃ groups | Increasing the number of groups can decrease IC₅₀ (increase activity). | Antiproliferative Activity | mdpi.com |
| Position of Morpholine Moiety | Marked effect on in vitro antiproliferative activity. | Anticancer Agents | nih.gov |
| Presence of Pyridine Nitrogen | Important for modulating mutagenic side effects. | Adenosine Kinase Inhibitors | nih.gov |
Modifications of the Morpholine Ring System
The morpholine ring within a drug candidate is a frequent target for chemical modification to optimize its structure-activity relationship (SAR). nih.gov Such modifications aim to improve binding affinity to biological targets, enhance selectivity, and refine pharmacokinetic profiles. enamine.net For kinase inhibitors, the morpholine moiety often interacts with the hinge region of the ATP binding pocket. researchgate.net
Strategies for modifying the morpholine ring include:
Introduction of Substituents: Adding alkyl groups to the morpholine ring can influence biological activity. For instance, in some anticancer compounds, the introduction of an alkyl substitution at the third position of the morpholine ring has been shown to increase activity. e3s-conferences.org
Conformational Restriction: Creating bridged or spirocyclic analogs of the morpholine ring can conformationally lock the structure. This strategy has been particularly effective in developing selective inhibitors for the mTOR (mammalian target of rapamycin) pathway. By replacing a simple morpholine with a bridged morpholine, researchers have achieved dramatic improvements in selectivity for mTOR over the closely related PI3Kα kinase. researchgate.net Molecular modeling suggests this enhanced selectivity arises because the bulkier bridged morpholine can fit into a deeper pocket in mTOR that is not present in PI3K. researchgate.net
Bioisosteric Replacement: Replacing the morpholine ring with bioisosteres—structurally different groups that retain similar biological activity—is another common approach. Analogs such as 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP) have been explored as isosteres for the morpholine moiety to generate novel chemical entities with potentially improved properties. researchgate.net
These modifications highlight the chemical tractability of the morpholine system and its importance in fine-tuning the pharmacological properties of drug candidates based on the this compound core.
Linker Region Optimizations
In many complex drug molecules, a linker region connects the core scaffold, such as this compound, to other pharmacophoric elements. Optimizing the length, rigidity, and chemical nature of this linker is crucial for achieving optimal biological activity. adrenomedullin-1-12-human.comnih.gov The linker's role is to position the interacting moieties correctly within the target's binding site.
Studies on various classes of morpholine-containing compounds have demonstrated the profound impact of the linker. For example, in a series of novel quinazoline (B50416) derivatives investigated as potential EGFR kinase inhibitors, the length of the carbon chain linking the quinazoline and morpholine cores was critical. Compounds with a three-carbon linker were found to be more potent against the A431 cell line than those with a two-carbon chain. mdpi.com Conversely, in a different series of quinoline (B57606) derivatives designed as cholinesterase inhibitors, derivatives with a shorter two-methylene linker between the quinoline and morpholine moieties showed better inhibition of acetylcholinesterase (AChE) than those with three- or four-methylene linkers. nih.gov
The chemical composition of the linker is also a key variable. Linkers can incorporate different functional groups, such as ethers, amides, or triazoles, to modulate properties like solubility, stability, and binding interactions. adrenomedullin-1-12-human.commdpi.com In the context of antibody-drug conjugates (ADCs), linkers can be designed to be either non-cleavable or cleavable under specific conditions in the tumor microenvironment, such as changes in pH or the presence of certain enzymes. These examples underscore that linker optimization is a critical step in drug design, allowing for precise control over a compound's therapeutic potential. nih.gov
Evaluation in Relevant In Vitro Biological Models
The biological activity of this compound and its derivatives is assessed using a variety of in vitro models, including biochemical and cell-based assays. These assays are essential for determining potency, selectivity, and mechanism of action. nuvisan.com
Biochemical Assays: These assays measure the direct interaction of a compound with its purified molecular target, such as an enzyme or receptor. For kinase inhibitors, biochemical assays are used to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, in the development of PI3K inhibitors, a series of 4-morpholino-2-phenylquinazolines were evaluated, with the thieno[3,2-d]pyrimidine (B1254671) derivative 15e showing a potent IC₅₀ value of 2.0 nM against the p110α isoform. nih.gov
Cell-Based Assays: These assays evaluate a compound's effect in a more biologically relevant context using living cells. They can measure downstream effects of target inhibition, such as cell proliferation, apoptosis, or the phosphorylation of specific proteins. For instance, compound 15e was tested in A375 melanoma cells, where it inhibited cell proliferation with an IC₅₀ of 0.58 µM. nih.gov In oncology research, compounds are frequently screened against panels of cancer cell lines to assess their spectrum of activity. A derivative of β-boswellic acid containing a pyridin-4-yl-methylene group was tested against the NCI-60 panel of cancer cell lines. nih.gov
In the field of neurodegenerative diseases, derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For antimicrobial applications, the minimum inhibitory concentration (MIC) is determined against various bacterial strains. researchgate.net
The data from these in vitro models are crucial for establishing structure-activity relationships and selecting promising candidates for further development.
Table 1: In Vitro Activity of Selected Morpholine-Containing Compounds This table is interactive. You can sort the data by clicking on the column headers.
| Compound Class | Target/Assay | Cell Line / Organism | Activity (IC₅₀ / MIC) |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine | PI3K p110α | - | 2.0 nM |
| Thieno[3,2-d]pyrimidine | Cell Proliferation | A375 Melanoma | 0.58 µM |
| 4-N-phenylaminoquinoline (11g) | Acetylcholinesterase (AChE) | - | 1.94 µM |
| 4-N-phenylaminoquinoline (11g) | Butyrylcholinesterase (BChE) | - | 28.37 µM |
| 4-N-phenylaminoquinoline (11l) | ABTS Radical Scavenging | - | 6.05 µM |
| Quinazolin-morpholino hybrid (1) | Cytotoxicity | A549 Lung Cancer | 2.83 µM |
| Pyridine-urea (8b, 8e) | VEGFR-2 Inhibition | - | Data not specified |
| 3-(pyridine-3-yl)-2-oxazolidinone (21d) | Antibacterial | S. pneumoniae | <0.25 µg/mL |
| 2-Pyridin-4-yl-methylene-beta-boswellic Acid | Cytotoxicity | HCT-116 Colon Cancer | 1.7 µM |
| 2-Pyridin-4-yl-methylene-beta-boswellic Acid | Cytotoxicity | SW-620 Colon Cancer | 2.2 µM |
Potential Therapeutic Area Investigations
The structural features of this compound and its analogs make them promising candidates for investigation across several major therapeutic areas.
CNS Disorders: The morpholine ring is a valuable heterocycle in the design of drugs targeting the central nervous system (CNS). nih.gov Its physicochemical properties can help improve brain permeability, a key requirement for CNS-active compounds. nih.govacs.org Morpholine-based compounds are being investigated for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov Their mechanisms often involve the inhibition of key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are implicated in the progression of these conditions. nih.govnih.gov
Oncology: A significant amount of research has focused on the application of morpholine derivatives in oncology. The morpholine moiety is a key component of numerous inhibitors targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in many types of cancer, including CNS tumors like glioblastoma. nih.govresearchgate.netacs.org Compounds containing the pyridinylmorpholine structure have advanced to clinical development as pan-PI3K/mTOR inhibitors. researchgate.net Research has also explored morpholine-containing hybrids as agents against lung cancer and other solid tumors. nih.gov
Antimicrobial Applications: The pyridine and morpholine scaffolds are both present in compounds with known antimicrobial properties. nih.gov Researchers have synthesized and evaluated novel derivatives incorporating these rings for activity against a range of bacterial pathogens. For example, quinazoline derivatives bearing a morpholino group have been tested against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, novel oxazolidinone derivatives containing a pyridine ring have shown potent antibacterial activity, particularly against Gram-positive bacteria like S. pneumoniae. nih.gov This suggests that the this compound framework could serve as a valuable starting point for the development of new antimicrobial agents. pensoft.netresearchgate.net
Computational Chemistry and Molecular Modeling Studies in the Design of S 2 Pyridin 4 Yl Morpholine Analogs
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. rjlbpcs.com This technique is instrumental in understanding the binding modes of (S)-2-(pyridin-4-yl)morpholine analogs and elucidating the key interactions that drive their biological activity.
In the context of PIM-1 kinase inhibition, docking studies have revealed that the pyridinyl-morpholine scaffold can effectively occupy the ATP-binding site. nih.govresearchgate.net The morpholine (B109124) ring, a heterocyclic moiety known to improve pharmacokinetic properties, plays a crucial role in positioning the molecule within the binding pocket. nih.govenamine.net The nitrogen atom of the pyridine (B92270) ring often acts as a key pharmacophoric feature, forming crucial hydrogen bonds or electrostatic interactions with acidic residues in the kinase's active site. mdpi.com
Docking simulations consistently show that analogs of this compound interact with key residues in the PIM-1 kinase active site. These interactions typically include:
Hydrogen Bonds: The pyridinyl nitrogen and morpholine oxygen can act as hydrogen bond acceptors, often interacting with the backbone amides of the hinge region residues. nih.gov
Hydrophobic Interactions: The aromatic pyridine ring and other hydrophobic moieties attached to the scaffold can engage in π-alkyl and π-π stacking interactions with hydrophobic residues, enhancing binding affinity. mdpi.comnih.gov
Electrostatic Interactions: A basic nitrogen atom can form salt bridges with acidic residues like aspartic acid (ASP) or glutamic acid (GLU) within the binding pocket. mdpi.comvensel.org
For instance, studies on various PIM-1 inhibitors have highlighted interactions with catalytic residues such as LYS67 and hinge region residues. nih.govvensel.org The binding energy values derived from docking can help rank potential analogs, although these scores are most effective when combined with other computational and experimental data. mdpi.com
| Analog Scaffold | Target Protein (PDB ID) | Key Interacting Residues | Interaction Type | Reference Docking Score (kcal/mol) |
|---|---|---|---|---|
| Pyrido[4,3-d]pyrimidine | PIM-1 Kinase | LYS67, GLU171, ASP186 | Hydrogen Bond, Electrostatic | -8.6 to -7.2 |
| Pyrimidine-Morpholine | Thymidylate Synthase | Key active site residues | Hydrogen Bond, Hydrophobic | Not Specified |
| Diaryl-substituted Pyridine | Kinesin Eg5 | GLU116, GLY117 | Hydrogen Bond | -9.52 |
| Quinone Analogs | PIM-1 Kinase (2O64) | LYS67, GLU89, ILE185 | Hydrogen Bond, π-alkyl | Not Specified |
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov For this compound analogs, MD simulations are crucial for assessing the conformational stability of the docked pose and for calculating more accurate binding affinities.
MD simulations performed on PIM-1 kinase in complex with inhibitors have demonstrated that stable hydrogen bonds, particularly with key residues, are maintained throughout the simulation, confirming the stability of the binding mode. frontiersin.orgvensel.org These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not captured by rigid docking. nih.gov
Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are often coupled with MD simulations to calculate the binding free energy. nih.gov This provides a more rigorous estimation of binding affinity than docking scores alone. rsc.org Studies on PIM-1 inhibitors have used MD simulations of up to 200 nanoseconds to confirm the stability of docked complexes and analyze the binding energy profiles, identifying the most promising candidates for further development. nih.gov The insights from these simulations help to understand the thermodynamic forces driving the binding event, such as the contributions of electrostatic and van der Waals interactions. rsc.org
| Inhibitor Class | Target Protein | Simulation Length | Key Findings |
|---|---|---|---|
| Flavonoids | PIM-1 Kinase | Not Specified | Potent inhibitors restrict the enzyme's flexibility. |
| Triazolo-pyridazines | PIM-1 Kinase | 100 ns | Ligand showed strong conformational stability, forming up to two hydrogen bonds. vensel.org |
| Natural Compounds | PIM-1 Kinase | 200 ns | Confirmed stable docked complexes and identified candidates with the most favorable binding energy. nih.gov |
| Thiazol-pyrimidin-amine Derivatives | CDK2/4/6 | Not Specified | Validated docking results and identified crucial polar and nonpolar interactions. nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based design approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For analogs of this compound, QSAR studies are vital for predicting the activity of newly designed molecules and for understanding which structural features are most important for potency.
Several 2D and 3D-QSAR studies have been conducted on PIM-1 kinase inhibitors. vensel.org These models are built using a training set of compounds with known inhibitory activities and are then validated using an external test set. nih.gov The models often use a variety of molecular descriptors, including topological, electronic, and steric properties.
A successful QSAR model can provide valuable insights. For example, a 3D-QSAR model for PIM-1 inhibitors might show that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another. vensel.org This information directly guides chemists in modifying the this compound scaffold to enhance its inhibitory activity. The statistical quality of a QSAR model is typically assessed by parameters like the cross-validation coefficient (q²) and the conventional correlation coefficient (r²), with higher values indicating a more robust and predictive model. vensel.org
| Inhibitor Series | QSAR Model Type | Key Statistical Parameters | Main Findings/Descriptors |
|---|---|---|---|
| 3,5-Disubstituted Indoles | 2D-QSAR | R²test = 0.96 | High predictive accuracy for inhibitory activity. |
| Triazolo-pyridazines | 3D-QSAR | q² = 0.8866, r² = 0.9298 | Model provided insights for designing new inhibitors. vensel.org |
| 5-(1H-indol-5-yl)-1,3,4-thiadiazols | 2D-QSAR (MLR) | Not Specified | Simple linear model developed to screen chemical databases. nih.gov |
| Triazolo-pyridazin-yl-quinolines | QSAR | Not Specified | Model used to design four new inhibitors with improved efficiency. nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For this compound and its analogs, DFT calculations provide fundamental insights into their intrinsic properties, which can be correlated with their biological activity.
DFT calculations are used to determine various electronic descriptors, such as:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding potential non-covalent interactions with the target protein. nih.gov
By analyzing these properties, researchers can understand how modifications to the this compound scaffold affect its electronic character and, consequently, its binding affinity and reactivity. For example, DFT can help rationalize why certain substitutions lead to stronger interactions with the target protein. nih.gov
Virtual Screening and In Silico Profiling for Novel Bioactivities
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.govresearchgate.net Starting with a known active scaffold like this compound, virtual screening can be used to discover novel analogs with potentially improved or different bioactivities.
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock thousands or millions of compounds from a database, ranking them based on their predicted binding affinity. mdpi.comnih.gov This has been successfully applied to discover new PIM-1 kinase inhibitors from natural product libraries. mdpi.comnih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this approach uses the structure of known active ligands to find other molecules with similar properties (e.g., shape, pharmacophore features). researchgate.net
Once potential hits are identified, in silico profiling can be used to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This early assessment helps to prioritize compounds with favorable drug-like characteristics for synthesis and experimental testing, reducing the time and cost of drug discovery. nih.govisfcppharmaspire.com This combined approach of virtual screening and profiling is a powerful strategy for identifying novel bioactive analogs of this compound. nih.gov
Preclinical Pharmacological and Biochemical Assessment of S 2 Pyridin 4 Yl Morpholine in Non Human Models
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
No publicly available data were found for the in vitro ADME characterization of (S)-2-(pyridin-4-yl)morpholine.
Metabolic Stability Profiling (e.g., microsomal stability)
No data on the metabolic stability of this compound in liver microsomes or other in vitro systems were identified.
Plasma Protein Binding Analysis
Information regarding the extent to which this compound binds to plasma proteins is not available in the public domain.
Permeability Studies (e.g., Caco-2, PAMPA)
No studies detailing the permeability of this compound across Caco-2 cell monolayers or in Parallel Artificial Membrane Permeability Assays (PAMPA) were found.
In Vivo Pharmacokinetic (PK) Studies in Animal Models (e.g., rodents)
No published reports on the in vivo pharmacokinetic properties of this compound in any animal models were discovered.
Bioavailability and Systemic Exposure
Data on the oral bioavailability and systemic exposure (e.g., AUC, Cmax) of this compound in rodents or other species are not available.
Tissue Distribution and Brain Penetration
There is no available information on the tissue distribution or the ability of this compound to cross the blood-brain barrier in non-human models.
Pharmacodynamic (PD) Studies for Target Engagement in Animal Models
No published studies were identified that investigated the pharmacodynamics of this compound in animal models. Information regarding its mechanism of action, target binding affinity and occupancy, and downstream signaling effects in a biological system is not available in the public domain. Consequently, no data tables on target engagement could be generated.
Proof-of-Concept Efficacy Studies in Non-Human Disease Models
There is a lack of publicly accessible research detailing the evaluation of this compound in any non-human disease models. As a result, its potential therapeutic efficacy for any specific condition has not been documented in preclinical settings. This absence of data prevents the creation of any tables summarizing efficacy findings in relevant animal models.
While the broader classes of morpholine (B109124) and pyridine (B92270) derivatives have been investigated for a wide range of pharmacological activities, this information is not specific to the this compound stereoisomer and therefore falls outside the strict scope of this article.
Future Perspectives and Unaddressed Research Avenues
Development of Novel Stereoselective Synthetic Strategies
While methods for the synthesis of chiral morpholines exist, the development of more efficient, scalable, and versatile stereoselective strategies remains a critical objective. Current approaches often rely on chiral starting materials or late-stage resolutions, which can be inefficient. semanticscholar.org Future research should focus on catalytic asymmetric methods that can construct the chiral center at the C-2 position with high enantioselectivity and yield.
Promising avenues include:
Asymmetric Hydrogenation: The development of transition-metal catalyzed asymmetric hydrogenation of dehydromorpholine precursors stands out as a powerful strategy. rsc.orgnih.gov Research into novel chiral ligands and catalysts, such as rhodium complexes with large bite-angle bisphosphine ligands, could lead to even higher efficiency and broader substrate scope for producing 2-substituted chiral morpholines. semanticscholar.orgnih.gov
Organocatalysis: Exploring organocatalyzed intramolecular reactions, such as aza-Michael additions, could provide a metal-free alternative for establishing the stereocenter during the cyclization process. semanticscholar.org
Enzymatic Resolutions: The use of enzymes for the kinetic resolution of racemic intermediates offers a highly selective method for obtaining the desired (S)-enantiomer. nih.gov Further screening for robust and highly specific enzymes could make this approach more industrially viable.
Copper-Promoted Oxyamination: Novel methods like copper-promoted oxyamination of alkenes present a direct route to aminomethyl-functionalized morpholines, offering a unique pathway to derivatives and highlighting the potential for discovering new synthetic transformations. nih.gov
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Hydrogenation | High efficiency, atom economy, potential for high enantioselectivity. semanticscholar.orgnih.gov | Development of novel chiral ligands and robust catalysts. rsc.org |
| Organocatalysis | Metal-free conditions, environmentally benign. | Design of new catalysts for intramolecular cyclization. semanticscholar.org |
| Enzymatic Resolution | High enantiomeric purity. nih.gov | Discovery and engineering of highly specific and stable enzymes. |
| Alkene Oxyamination | Direct installation of functional groups, novel disconnection approach. nih.gov | Expanding substrate scope and controlling stereoselectivity. |
Exploration of Untapped Biological Targets
The morpholine (B109124) moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. e3s-conferences.orgresearchgate.netresearchgate.net Its presence often improves pharmacokinetic properties, such as solubility and metabolic stability. nih.govresearchgate.net While derivatives of the morpholine class have shown activity against a wide array of targets, the specific biological profile of "(S)-2-(pyridin-4-yl)morpholine" is not extensively characterized.
Future research should systematically screen this compound against various target classes where morpholine-containing molecules have previously shown promise. These include:
Kinases: Many kinase inhibitors incorporate a morpholine ring to interact with the hinge region or solvent-exposed areas of the ATP-binding pocket. nih.gov Screening against panels of kinases, such as PI3K, mTOR, and receptor tyrosine kinases, could uncover novel inhibitory activities. nih.govmdpi.com
G-Protein Coupled Receptors (GPCRs): Morpholine derivatives have been developed as ligands for various GPCRs, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.net The specific stereochemistry and aromatic system of "this compound" make it a candidate for exploring CNS-related targets.
Ion Channels: The role of morpholine structures in modulating ion channel activity is an area ripe for exploration.
Epigenetic Targets: Investigating the potential of this compound to interact with enzymes involved in epigenetic regulation, such as histone deacetylases or methyltransferases, could open new therapeutic avenues.
A systematic approach, utilizing high-throughput screening followed by detailed structure-activity relationship (SAR) studies, will be crucial to identify and validate novel biological targets.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. mdpi.com For "this compound," this integrated approach can accelerate the identification of biological targets and the design of more potent derivatives.
Key integrated strategies include:
Molecular Docking and Virtual Screening: Using the 3D structure of "this compound" as a query, virtual screening against libraries of protein structures can prioritize potential biological targets for experimental testing. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: Once a promising protein-ligand complex is identified through docking, MD simulations can be employed to assess the stability of the interaction over time and to understand the dynamic behavior of the compound within the binding site. mdpi.comnih.gov
Quantum Mechanics (QM) Calculations: DFT (Density Functional Theory) and other QM methods can provide insights into the electronic properties, reactivity, and conformational preferences of the molecule, guiding the design of derivatives with improved binding affinities. nih.gov
Pharmacophore Modeling: Based on the structure of "this compound" and its analogues, pharmacophore models can be generated to identify the key chemical features required for biological activity, aiding in the design of new compounds and the search for diverse scaffolds with similar properties.
This iterative cycle of computational prediction followed by experimental synthesis and biological evaluation will be essential for efficiently exploring the therapeutic potential of this compound. mdpi.comnih.gov
Potential for Derivatization into Multi-Target Ligands or Probes
The structure of "this compound" offers clear vectors for chemical modification, making it an excellent starting point for developing more complex chemical entities.
Multi-Target Ligands: By strategically adding functional groups or linking the core scaffold to other pharmacophores, it may be possible to design single molecules that modulate multiple biological targets simultaneously. nih.gov This approach is particularly relevant for complex diseases like cancer or neurodegenerative disorders, where targeting multiple pathways can lead to enhanced efficacy. Derivatization of the morpholine nitrogen or the pyridine (B92270) ring could be explored to introduce functionalities that interact with a secondary target.
Chemical Probes: A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. matthewslab.orgchemicalprobes.org "this compound" could be derivatized to create such tools. This would involve incorporating:
A reporter tag (e.g., a fluorophore or biotin) for visualization or affinity purification.
A photo-affinity label for covalently capturing the target protein upon UV irradiation.
A radiolabel (e.g., Fluorine-18) to develop a positron emission tomography (PET) tracer for in vivo imaging of its target. nih.gov
The development of a high-quality chemical probe based on this scaffold would be invaluable for target validation and for understanding the compound's mechanism of action in a cellular or in vivo context. exlibrisgroup.com
Q & A
Q. Table 1: SAR of Selected Morpholine-Pyridine Analogs
| Compound | Pyridine Substitution | Morpholine Substitution | VEGFR-2 IC (nM) |
|---|---|---|---|
| This compound | None | None | 850 ± 45 |
| 4-((5-Bromopyridin-2-yl)methyl)morpholine | 5-Bromo | Methyl | 320 ± 20 |
| (R)-3-(3-Methoxypyridin-2-yl)morpholine | 3-Methoxy | None | 1100 ± 60 |
Advanced: How to address discrepancies in enzymatic assay data when evaluating this compound as a kinase inhibitor?
Methodological Answer:
Contradictory IC values may arise from assay conditions or compound stability. Mitigation strategies include:
- Assay Optimization : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and pre-incubation times to account for competitive inhibition .
- Stability Studies : Use LCMS to monitor compound degradation in assay buffers (e.g., pH 7.4 PBS at 37°C over 24 hours) .
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) and validate with orthogonal methods like SPR (surface plasmon resonance) for binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
